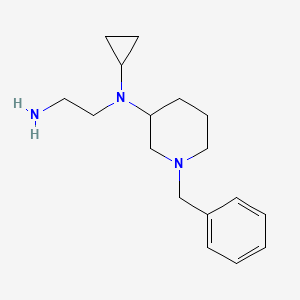

N1-(1-benzylpiperidin-3-yl)-N1-cyclopropylethane-1,2-diamine

CAS No.:

Cat. No.: VC13444352

Molecular Formula: C17H27N3

Molecular Weight: 273.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H27N3 |

|---|---|

| Molecular Weight | 273.4 g/mol |

| IUPAC Name | N'-(1-benzylpiperidin-3-yl)-N'-cyclopropylethane-1,2-diamine |

| Standard InChI | InChI=1S/C17H27N3/c18-10-12-20(16-8-9-16)17-7-4-11-19(14-17)13-15-5-2-1-3-6-15/h1-3,5-6,16-17H,4,7-14,18H2 |

| Standard InChI Key | CRCGYKIBBHDDOT-UHFFFAOYSA-N |

| SMILES | C1CC(CN(C1)CC2=CC=CC=C2)N(CCN)C3CC3 |

| Canonical SMILES | C1CC(CN(C1)CC2=CC=CC=C2)N(CCN)C3CC3 |

Introduction

Chemical Identity and Structural Features

Basic Identifiers

-

IUPAC Name: N'-(1-Benzylpiperidin-3-yl)-N'-cyclopropylethane-1,2-diamine

-

Molecular Formula: C₁₇H₂₇N₃

-

Molecular Weight: 273.4 g/mol

Structural Components

-

Piperidine Core: A six-membered nitrogen-containing ring substituted at the 3-position.

-

Benzyl Group: Attached to the piperidine nitrogen, enhancing lipophilicity and π-π stacking potential.

-

Cyclopropyl Substituent: Introduces ring strain and acts as a bioisostere, influencing electronic and steric properties.

-

Ethane-1,2-diamine Backbone: Provides chelation sites for metal coordination .

Synthesis and Chemical Reactivity

Synthetic Routes

While detailed protocols are scarce, synthesis likely involves:

-

Piperidine Ring Formation: Starting from pyridine derivatives via hydrogenation or cyclization.

-

Benzyl Introduction: Alkylation of the piperidine nitrogen using benzyl halides.

-

Cyclopropane Functionalization: Achieved via cyclopropanation reactions (e.g., Simmons–Smith) or nucleophilic substitution .

Key Reactions

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Oxidation | KMnO₄, CrO₃ | Ketones, carboxylic acids |

| Reduction | H₂/Pd-C | Alcohols, amines |

| Substitution | Alkyl halides, amines | Functionalized derivatives |

Physicochemical Properties

Computed Properties

| Property | Value |

|---|---|

| XLogP3 | 2.0 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

| Topological Polar Surface Area | 32.5 Ų |

| Rotatable Bonds | 6 |

Stability and Solubility

-

Stability: Likely stable under inert conditions but sensitive to strong acids/bases.

-

Solubility: Moderate lipid solubility due to the benzyl group; limited aqueous solubility.

Biological Activity and Research Findings

Pharmacological Profile

-

Receptor Interactions: Structural analogs show affinity for sigma receptors (σ1 and σ2), with Ki values in the nanomolar range .

-

Antimicrobial Potential: Preliminary studies on similar diamines suggest activity against Gram-positive bacteria.

Mechanistic Insights

-

Enzyme Inhibition: May inhibit protein arginine methyltransferases (PRMTs), altering epigenetic regulation.

-

Neurotransmitter Modulation: Potential interactions with dopamine receptors, implicating roles in neurological disorders .

Applications in Research

Medicinal Chemistry

-

Lead Compound: Serves as a scaffold for developing receptor-targeted therapeutics.

-

Chelation Therapy: Ethylene diamine moiety enables metal ion binding for catalytic or diagnostic applications .

Material Science

-

Ligand Design: Utilized in synthesizing transition metal complexes for catalysis or materials synthesis.

Comparison with Structural Analogs

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume